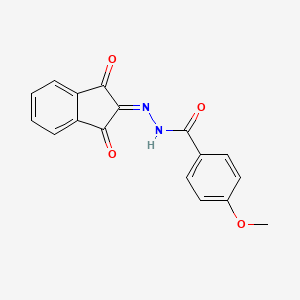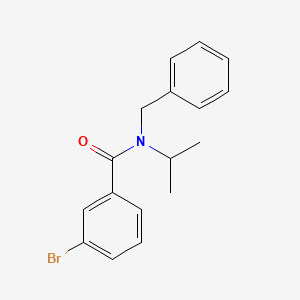
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide, also known as BCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. BCT is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood. However, it has been found to interact with various ion channels, including voltage-gated sodium channels and transient receptor potential channels. This compound has also been found to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been found to have analgesic and anti-inflammatory effects. In vivo studies have shown that this compound reduces pain and inflammation in animal models. This compound has also been found to affect the activity of ion channels and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods. However, this compound has some limitations. It is toxic and should be handled with care. This compound also has low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide. One direction is to study its potential use as an antitumor agent in vivo. Another direction is to study its potential use as an analgesic and anti-inflammatory agent in vivo. Further studies are also needed to fully understand the mechanism of action of this compound. In addition, this compound can be further modified to improve its properties, such as solubility and toxicity. Finally, this compound can be used as a tool for studying the function of ion channels and enzymes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has potential applications in the field of medicine, biology, and chemistry. While this compound has several advantages for lab experiments, it also has some limitations. Finally, there are several future directions for research on this compound, including studying its potential use as an antitumor agent, analgesic, and anti-inflammatory agent, as well as further understanding its mechanism of action and modifying its properties.
Synthesemethoden
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized using various methods, including the reaction of 4-bromo-2-chloroaniline with 4-methylpiperazine and carbon disulfide, followed by the addition of sodium hydroxide. Another method involves the reaction of 4-bromo-2-chloroaniline with 4-methylpiperazine and thiourea in the presence of sodium hydroxide. The yield of this compound using these methods ranges from 50-85%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an antitumor agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent. In the field of biology, this compound has been studied for its potential use as a tool for studying the function of ion channels. In the field of chemistry, this compound has been studied for its potential use as a reagent for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3S/c1-16-4-6-17(7-5-16)12(18)15-11-3-2-9(13)8-10(11)14/h2-3,8H,4-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYHCKAFAOIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)



![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)

![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)

![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)